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(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride Documentation Hub

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  • Product: (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride
  • CAS: 220527-84-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Storage Conditions, Thermal Stability, and Handling Protocols for (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride

Abstract (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride (CAS: 220527-84-4) is a highly reactive chemical building block utilized extensively in the synthesis of substituted indoles and biologically active tryptamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride (CAS: 220527-84-4) is a highly reactive chemical building block utilized extensively in the synthesis of substituted indoles and biologically active tryptamine derivatives. Due to the inherent reactivity of the hydrazine moiety, understanding its thermal stability and degradation pathways is critical for maintaining chemical integrity. This whitepaper provides an in-depth analysis of the compound's thermal kinetics, structural vulnerabilities, and field-proven protocols for storage and stability testing.

Chemical Identity & Structural Causality

The utility of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride stems from its role as a precursor in the Fischer indole synthesis, enabling the creation of complex serotonin receptor ligands and fluorinated hallucinogenic tryptamines[1].

Mechanistic Vulnerability: The free base form of aryl hydrazines is highly susceptible to atmospheric oxidation and photolytic degradation. By converting the free base into a hydrochloride salt, the electron lone pairs on the terminal nitrogen are protonated. This significantly increases the activation energy required for oxidative degradation, transforming a volatile, unstable liquid into a crystalline solid. However, this stabilization introduces new thermal vulnerabilities: upon reaching critical temperatures, the salt undergoes exothermic decomposition rather than clean melting, releasing toxic effluents[2][3].

Thermal Stability Profile

While the hydrochloride salt provides ambient stability, it acts as a thermodynamic trap under thermal stress. Aryl hydrazine hydrochlorides generally exhibit violent decomposition at temperatures exceeding 190°C to 250°C[2][4].

Decomposition Kinetics: Heating the compound past its onset of decomposition triggers the homolytic cleavage of the N-N bond. This exothermic reaction rapidly generates nitrogen gas ( N2​ ), hydrogen chloride ( HCl ), and various nitrogen oxides ( NOx​ )[2][5]. The generation of these gases in a closed system poses a severe overpressurization risk. Furthermore, the presence of the fluoro and methoxy substituents on the phenyl ring alters the electron density of the aromatic system, slightly lowering the decomposition threshold compared to unsubstituted phenylhydrazine hydrochloride.

Degradation Compound (3-Fluoro-4-methoxy-phenyl) hydrazine HCl Thermal Thermal Stress (>190°C) Compound->Thermal Oxidative Oxidative Stress (Air/O2) Compound->Oxidative Photolytic Photolytic Stress (UV/Vis Light) Compound->Photolytic Decomp Exothermic Decomposition (HCl, NOx, N2 Release) Thermal->Decomp Radical Diazonium & Radical Intermediate Formation Oxidative->Radical Cleavage N-N Bond Cleavage & Colorimetric Darkening Photolytic->Cleavage

Fig 1: Primary degradation pathways of aryl hydrazine hydrochlorides under environmental stress.

Quantitative Data Summary

To facilitate rapid reference, the physicochemical and stability parameters of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride (and its parent class proxies) are summarized below[4][6][7].

ParameterValue / DescriptionAnalytical Consequence
CAS Number 220527-84-4Unique identifier for regulatory tracking.
Molecular Formula C7H10ClFN2ODefines molecular weight (192.62 g/mol ).
Purity Standard ≥ 95% - 99%Impurities often act as autocatalytic degradation sites.
Thermal Decomposition > 190°C (Class Proxy)Do not subject to high-temperature drying ovens.
Storage Temperature < 30°C (Ideal: 2°C to 8°C)Refrigeration dramatically slows oxidative kinetics.
Hygroscopicity HighMoisture absorption accelerates acid-catalyzed hydrolysis.

Optimal Storage Conditions

The preservation of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride requires a multi-barrier approach to mitigate its three primary enemies: moisture, oxygen, and actinic light[2][3].

  • Temperature Control: Store the compound in a temperature-controlled environment below 30°C. For long-term storage (months to years), refrigeration at 2°C to 8°C is highly recommended to suppress the kinetic energy available for spontaneous N-N bond cleavage[4].

  • Inert Atmosphere: The container must be purged with an inert gas (Argon or Nitrogen) prior to sealing. Argon is preferred as it is heavier than air and forms a protective blanket over the solid powder, preventing oxygen ingress which leads to the formation of colored azo-oxidation products[2][3].

  • Light Protection: Store in amber glass vials or opaque secondary containers. UV and visible light provide sufficient energy to initiate radical formation in the hydrazine moiety[2].

  • Moisture Exclusion: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a tightly closed container, ideally within a desiccator containing active desiccant (e.g., anhydrous calcium sulfate or silica gel)[7].

Experimental Workflows for Stability Assessment

To validate the integrity of the compound before critical syntheses, the following self-validating protocols should be employed.

Protocol A: Thermal Stability Assessment via TGA/DSC

This workflow determines the exact decomposition onset temperature and ensures the material has not absorbed excessive moisture.

  • Sample Preparation: Inside a glovebox under an Argon atmosphere, accurately weigh 2.0 to 5.0 mg of the compound into an aluminum crucible.

  • Crucible Sealing: Puncture the crucible lid with a micro-pinhole. This prevents explosive overpressurization during heating while restricting ambient oxygen ingress.

  • Instrument Calibration: Ensure the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) are calibrated with an Indium standard.

  • Method Execution: Purge the furnace with Nitrogen at 50 mL/min. Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

  • Data Analysis:

    • Moisture Content: Evaluate mass loss between 50°C and 100°C.

    • Decomposition Onset: Identify the sharp exothermic peak on the DSC curve coupled with rapid mass loss on the TGA curve (typically >190°C)[2].

  • Safety Venting: Ensure instrument exhaust is routed to a chemical scrubber, as effluents contain corrosive HCl and toxic NOx​ [3][5].

Workflow Step1 1. Sample Prep Weigh 2-5 mg under Argon blanket Step2 2. Instrument Setup N2 purge (50 mL/min), Pinhole crucible Step1->Step2 Step3 3. Thermal Ramp 10°C/min from 25°C to 300°C Step2->Step3 Step4 4. Data Interpretation Map mass loss (TGA) & enthalpy (DSC) Step3->Step4 Step5 5. Exhaust Management Scrub HCl and NOx effluents Step4->Step5

Fig 2: Step-by-step TGA/DSC analytical workflow for thermal stability verification.

Protocol B: Forced Degradation (Stress Testing)

To establish a stability-indicating assay (e.g., via HPLC), the compound must be intentionally degraded to map its impurity profile.

  • Acid/Base Hydrolysis: Dissolve 10 mg of the compound in 1 mL of 0.1 N HCl and another 10 mg in 0.1 N NaOH. Incubate at 40°C for 24 hours. Neutralize and analyze via HPLC-UV.

  • Oxidative Stress: Dissolve 10 mg in 1 mL of 3% H2​O2​ . Incubate at room temperature for 6 hours.

  • Photostability: Expose a thin layer of the solid powder to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light (ICH Q1B standard).

  • Analysis: Compare chromatograms of stressed samples against a freshly prepared, unstressed control to identify specific degradation peaks.

References

  • Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: [Link]

  • Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+% - Cole-Parmer. Source: coleparmer.com. URL: [Link]

  • Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH. Source: carlroth.com. URL: [Link]

Sources

Exploratory

Comprehensive Physicochemical and Crystallographic Profiling of (3-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride

Executive Summary (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS: 220527-84-4) is a highly specialized chemical intermediate utilized extensively in medicinal chemistry[1]. It serves as a foundational building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS: 220527-84-4) is a highly specialized chemical intermediate utilized extensively in medicinal chemistry[1]. It serves as a foundational building block in the Fischer indole synthesis to generate fluorinated tryptamines, indoles, and other complex nitrogen-containing heterocycles[2]. The strategic placement of a fluorine atom on the aromatic ring profoundly impacts the molecule's electronic distribution, which in turn alters the pharmacological trajectory of downstream derivatives—often enhancing their binding affinity and functional potency at specific serotonin receptors, such as 5-HT1A ()[3]. This technical guide provides a rigorous examination of the compound's melting point dynamics, predicted crystallographic properties, and optimized synthetic protocols.

Melting Point Dynamics & Thermal Behavior

Substituted phenylhydrazine hydrochlorides rarely exhibit a clean thermodynamic phase transition (melting point); rather, they undergo complex thermal decomposition.

  • Typical Range : The melting/decomposition point for this class of halogenated, methoxylated phenylhydrazine hydrochlorides generally falls between 170 °C and 190 °C, with specific literature noting decomposition upon melting for closely related analogs[2].

  • Mechanistic Causality : The thermal degradation is driven by the intrinsic lability of the N-N bond. The meta-fluoro and para-methoxy substituents create a "push-pull" electronic environment on the aromatic ring. While the methoxy group donates electron density via resonance, the highly electronegative fluorine exerts an inductive electron-withdrawing effect. Upon reaching the critical lattice energy threshold, the hydrochloride salt dissociates, releasing hydrogen chloride ( HCl ) gas. This is immediately followed by the homolytic or heterolytic cleavage of the hydrazine moiety.

  • Analytical Best Practices : To accurately capture the decomposition point, researchers must utilize a rapid heating ramp (e.g., 3–5 °C/min) in a capillary melting point apparatus. Slow heating leads to premature, gradual degradation, resulting in an artificially depressed melting range.

Crystallographic Framework and Lattice Interactions

While a proprietary Single-Crystal X-Ray Diffraction (SCXRD) structure for this exact compound requires empirical determination in isolated laboratories, the crystallographic architecture can be robustly modeled based on isostructural phenylhydrazine hydrochloride analogs.

  • Predicted Crystal System : Monoclinic or Orthorhombic.

  • Intermolecular Forces : The structural integrity of the crystal lattice is predominantly stabilized by a robust hydrogen-bonding network. The terminal −NH3+​ group acts as a multidentate hydrogen bond donor, coordinating heavily with adjacent chloride ( Cl− ) anions ( N−H⋯Cl− ).

  • Substituent Effects on Packing : The planar aromatic rings engage in offset π−π stacking. The fluorine atom, despite its small van der Waals radius, is highly electronegative and participates in weak intermolecular C−H⋯F interactions. These interactions subtly compress the unit cell dimensions compared to non-fluorinated analogs, increasing the overall lattice energy and contributing to the compound's stability at room temperature.

Validated Synthesis and Isolation Protocol

The preparation of (3-fluoro-4-methoxyphenyl)hydrazine hydrochloride is achieved via the diazotization of 3-fluoro-4-methoxyaniline, followed by selective reduction ()[4].

Self-Validating System : This protocol provides immediate visual feedback to validate the reaction's progress. The successful formation of the diazonium salt is indicated by a clear, fully solubilized solution, while the subsequent reduction yields a thick, easily filterable purple or brown precipitate ()[2].

Step-by-Step Methodology:
  • Amine Solubilization and Protonation :

    • Action: Suspend 3-fluoro-4-methoxyaniline in a mixture of concentrated hydrochloric acid and water. Stir at ambient temperature until fully protonated, then cool the mixture to 0 °C using an ice-salt bath[4].

    • Causality: Concentrated HCl is required to generate the highly reactive nitrosonium ion ( NO+ ) in the next step and ensures the amine is fully solubilized as an anilinium salt.

  • Diazotization :

    • Action: Slowly add a pre-cooled aqueous solution of sodium nitrite ( NaNO2​ ) dropwise to the reaction mixture, maintaining the internal temperature strictly between 0 °C and 5 °C[3].

    • Causality: Temperature control is paramount. Diazonium salts are highly unstable; exceeding 5 °C provides sufficient thermal energy for the diazonium intermediate to expel nitrogen gas ( N2​ ) and hydrolyze into the corresponding phenol, destroying the yield.

  • Selective Reduction :

    • Action: In a separate vessel, prepare a solution of stannous chloride dihydrate ( SnCl2​⋅2H2​O ) in concentrated HCl and cool to 0 °C. Add the cold diazonium salt solution dropwise to the rapidly stirring SnCl2​ solution[3][4].

    • Causality: Stannous chloride is a mild, chemoselective reducing agent. It effectively reduces the diazonium nitrogen to a hydrazine without over-reducing the N-N bond to primary amines or cleaving the aromatic halogen.

  • Isolation :

    • Action: Allow the mixture to stir for 1 hour at 0 °C. Filter the resulting precipitate under vacuum[2]. Wash sequentially with cold ethanol and diethyl ether. Dry in a vacuum desiccator over P2​O5​ .

    • Causality: Cold organic washes remove residual stannic chloride ( SnCl4​ ) byproducts and unreacted starting materials while preventing the dissolution of the highly polar hydrazine hydrochloride salt.

Data Presentation

ParameterSpecification / Value
Chemical Name (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
CAS Registry Number 220527-84-4[1]
Molecular Formula C7​H10​ClFN2​O
Molecular Weight 192.62 g/mol
Appearance Solid (often isolated as a purple or brown powder)[2]
Melting Point 170 °C – 190 °C (Decomposes; empirical verification required)[2]
Predicted Crystal System Monoclinic / Orthorhombic
Primary Lattice Forces N−H⋯Cl− hydrogen bonding, π−π stacking, C−H⋯F

Experimental Workflow Visualization

SynthesisWorkflow A 3-Fluoro-4-methoxyaniline (Starting Material) B Diazotization NaNO2, HCl, 0°C A->B HCl/H2O C Diazonium Salt Intermediate B->C -H2O D Reduction SnCl2, HCl, <5°C C->D SnCl2 E (3-Fluoro-4-methoxyphenyl) hydrazine hydrochloride D->E Precipitation F Crystallization & Isolation E->F Desiccation

Workflow for the synthesis of (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride.

References

  • Title : Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title: FAAH inhibitors (US20090118503A1)
  • Title : ドラゾンによるシクロ ロ ンの活性化を駆動力と する含窒素 テロ環合成法の開発 (Development of nitrogen-containing heterocycle synthesis) Source : Kobe Pharmaceutical University Repository URL : [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (3-Fluoro-4-methoxy-phenyl) Hydrazine Hydrochloride in Advanced Pharmaceutical Synthesis

Executive Summary (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a highly versatile, bifunctional pharmaceutical intermediate. Primarily utilized in the construction of complex nitrogen-containing heterocycles—su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a highly versatile, bifunctional pharmaceutical intermediate. Primarily utilized in the construction of complex nitrogen-containing heterocycles—such as substituted indoles and pyrazoles—this building block is critical in the development of next-generation therapeutics. Its applications span across neuropharmacology, immunology, and oncology, most notably in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors [1], CRTH2 receptor antagonists [2], and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP-1) inhibitors [3].

This application note provides researchers and drug development professionals with mechanistically grounded, self-validating protocols for utilizing this intermediate in high-yield synthetic workflows.

Chemical Profile & Structural Rationale

Before deploying this intermediate in a synthetic route, it is crucial to understand how its specific functional groups dictate reaction kinetics and pharmacological efficacy.

Quantitative Chemical Properties
PropertyValue / Specification
Chemical Name (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
CAS Registry Number 220527-84-4
Molecular Formula C₇H₁₀ClFN₂O
Molecular Weight 192.62 g/mol
Appearance Pasty brown to yellow solid
Free Base Exact Mass 156.070 g/mol
Storage Conditions Inert atmosphere (Nitrogen/Argon), Room Temperature
Mechanistic Insights: The "Push-Pull" Electronic Effect

The strategic placement of the fluorine and methoxy groups on the phenyl ring is not coincidental; it serves dual purposes in both synthesis and drug design:

  • The Methoxy Group (Para-position): Acts as a strong electron-donating group (EDG) via resonance. In the context of the Fischer Indole Synthesis, this electron enrichment facilitates the critical [3,3]-sigmatropic rearrangement step by stabilizing the transition state.

  • The Fluorine Atom (Meta-position): Exerts an electron-withdrawing inductive effect while providing metabolic stability. In medicinal chemistry, this fluorine atom blocks cytochrome P450-mediated oxidation at the aromatic ring and modulates the lipophilicity (LogP) of the final drug molecule, enhancing blood-brain barrier (BBB) penetration for CNS targets like FAAH [1].

  • The Hydrochloride Salt: The HCl salt form prevents the auto-oxidation of the hydrazine moiety during storage. Furthermore, it acts as an in situ acid catalyst during initial condensation reactions with ketones or aldehydes.

Application Workflow I: Synthesis of Indole-Based FAAH & CRTH2 Inhibitors

Fatty Acid Amide Hydrolase (FAAH) degrades endocannabinoids like anandamide. Inhibiting FAAH elevates anandamide levels, inducing analgesia without the psychotropic effects of direct cannabinoid receptor agonists [1]. (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is reacted with ketones via the Fischer Indole Synthesis to create the indole core of these inhibitors [2].

Mechanistic Logic

The Fischer Indole Synthesis is chosen because it reliably constructs the indole bicyclic system in a single pot. The built-in hydrochloride salt of the intermediate provides the necessary acidic environment to drive the formation of the phenylhydrazone. The reaction is typically driven by heat in a polar protic solvent (like isobutanol or acetic acid), which solubilizes the polar salt while allowing for the high temperatures required for the sigmatropic rearrangement and subsequent elimination of ammonia.

Step-by-Step Protocol: Indole Core Formation

This protocol is adapted from validated patent literature for FAAH/CRTH2 inhibitor synthesis [1], [2].

  • Preparation: Suspend (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (1.0 eq, e.g., 1.86 g, 9.65 mmol) in isobutanol (25 mL).

  • Condensation: Add the target ketone, such as 1-(phenylthio)propan-2-one or levulinic acid (0.7 to 1.0 eq), to the slurry.

  • Cyclization: Heat the reaction mixture to 90°C under a nitrogen atmosphere. The heat provides the activation energy for the [3,3]-sigmatropic rearrangement of the intermediate enehydrazine.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The reaction is complete when the mass of the free hydrazine (m/z 157 [M+H]+) disappears, and the mass of the target indole appears. The release of ammonia gas (which can be detected via damp pH paper at the condenser outlet) is a physical indicator of the final aromatization step.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (200 mL).

  • Purification: Extract the organic layer with distilled water (2 x 100 mL) to remove residual isobutanol and ammonium chloride. Wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via silica gel chromatography.

Workflow of the Fischer Indole Synthesis utilizing the hydrazine intermediate.

Application Workflow II: Synthesis of Pyrazole-Based ENPP-1 Inhibitors

ENPP-1 is an enzyme that hydrolyzes cGAMP, a critical signaling molecule in the STING (Stimulator of Interferon Genes) pathway. Tumors exploit ENPP-1 to degrade cGAMP, thereby evading the immune system. Inhibiting ENPP-1 restores cGAMP levels, activating STING and triggering a robust anti-tumor immune response[3]. (3-Fluoro-4-methoxy-phenyl) hydrazine is used to synthesize the pyrazole core of potent ENPP-1 inhibitors.

Mechanistic Logic

To form a pyrazole, the hydrazine intermediate is reacted with a 1,3-dicarbonyl compound (or an enamine derivative). Unlike the Fischer Indole synthesis which requires high heat, this cyclocondensation is highly exothermic and regioselective. The reaction is initiated at 0°C in a polar aprotic solvent (N,N-dimethylformamide, DMF) to control the initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the most electrophilic carbonyl carbon, preventing the formation of undesired regioisomers.

Step-by-Step Protocol: Pyrazole Core Formation

This protocol is adapted from ENPP-1 inhibitor synthesis methodologies [3].

  • Activation: Dissolve the electrophilic intermediate (e.g., a substituted 1,3-dicarbonyl or enamine, 0.36 mmol) in anhydrous DMF (0.50 mL). Cool the solution to 0°C using an ice bath under a nitrogen atmosphere.

  • Nucleophilic Addition: Slowly add (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (1.1 to 1.2 eq) to the chilled solution. The slow addition prevents localized heating, which could lead to oxidative degradation of the hydrazine.

  • Cyclization: Stir the reaction mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature. The initial attack forms a hydrazone intermediate, which spontaneously undergoes intramolecular cyclization to form the pyrazole ring.

  • Workup: Quench the reaction by slowly adding distilled water. The sudden change in polarity will often precipitate the highly lipophilic pyrazole product.

  • Extraction: Extract the aqueous mixture twice with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

Mechanism of ENPP-1 inhibitors enhancing STING-mediated anti-tumor immunity.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediates, the following self-validating analytical checks must be performed:

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃ or DMSO-d₆):

    • Starting Material Check: The unreacted hydrazine exhibits distinct broad singlets for the -NH and -NH₂ protons (typically around 1.5 - 3.5 ppm depending on the solvent and salt state), and a sharp singlet for the methoxy group at ~3.85 ppm [2].

    • Product Validation: Successful cyclization into an indole or pyrazole is confirmed by the complete disappearance of the hydrazine N-H protons and the appearance of new aromatic protons corresponding to the heterocyclic core. The methoxy singlet will slightly shift due to the new magnetic anisotropy of the formed bicyclic/heterocyclic system.

  • LC-MS Analysis: The transformation from the highly polar hydrazine (eluting early on a Reverse-Phase C18 column) to the highly lipophilic indole/pyrazole (eluting significantly later) provides a clear, binary validation of reaction success.

References

  • Title: FAAH inhibitors (US9657012B2)
  • Title: Faah inhibitors / Indole Derivatives (US20090118503A1)
  • Title: Ectonucleotide pyrophosphatase-phosphodiesterase-1 inhibitors and pharmaceutical compositions comprising the same (WO2023242631A1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting and Preventing Oxidation of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride (CAS: 220527-84-4) .

Hydrazine derivatives are notoriously unstable in solution. While the hydrochloride salt form provides stability in the solid state, dissolving the compound exposes the reactive hydrazine moiety to dissolved oxygen, trace metals, and photolytic degradation. This guide provides field-proven, mechanistically grounded solutions to prevent oxidation and ensure the integrity of your experimental data.

Part 1: The Mechanism of Hydrazine Oxidation

To prevent degradation, we must first understand the causality of the oxidation process. The autoxidation of phenylhydrazine derivatives is a radical-mediated cascade. It is not simply a reaction with oxygen; it is heavily catalyzed by trace transition metals (such as Cu²⁺ and Fe³⁺) present in standard laboratory solvents[1].

When the compound is dissolved, the hydrazine group can lose an electron and a proton to form a highly reactive phenyl diazinyl radical [2][3]. This intermediate rapidly degrades into a diazonium cation, which subsequently extrudes nitrogen gas (N₂) to form an aryl radical. These aryl radicals couple with themselves or the solvent to form complex, conjugated degradation products (often appearing as yellow, red, or brown tars)[2][4].

Mechanism PHZ (3-Fluoro-4-methoxy-phenyl) hydrazine Diazinyl Diazinyl Radical Intermediate PHZ->Diazinyl -e-, -H+ Catalysts O2 & Trace Metals (Cu2+, Fe3+) Catalysts->Diazinyl Catalyzes Diazonium Diazonium Cation Diazinyl->Diazonium -e-, -H+ Radical Aryl Radical + N2 Diazonium->Radical N2 loss Degradation Degradation Products (Yellow/Brown Tars) Radical->Degradation Coupling

Fig 1: Radical-mediated oxidation mechanism of phenylhydrazine derivatives.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My freshly prepared solution turned yellow within hours. What is the primary cause? A: Discoloration is the universal visual indicator of phenylhydrazine oxidation. The color shift from clear to yellow/brown is caused by the accumulation of diazo compounds and aryl radical coupling products[4]. The primary culprits are dissolved oxygen and trace heavy metals in your solvent. Even highly purified HPLC-grade water contains sufficient trace copper (often in the nanomolar range) to catalyze this degradation[1].

Q2: Does the pH of my buffer affect the stability of the hydrazine? A: Yes, significantly. Hydrazine oxidation is highly pH-dependent. The reaction accelerates rapidly in neutral to alkaline conditions because deprotonation of the hydrazine nitrogen increases its electron density, making it far more susceptible to electron loss[1][5]. Maintaining a mildly acidic environment (pH < 6) preserves the protonated state (the hydrazinium ion), which is thermodynamically resistant to oxidation.

Q3: How can I chemically stabilize the solution without altering my downstream assays? A: The most robust method is a dual-pronged approach: chelation and reduction .

  • Chelation: Adding 1 mM EDTA sequesters catalytic trace metals (e.g., Cu²⁺), effectively stripping the system of the catalysts required for radical initiation[6].

  • Reduction: Adding a sacrificial reducing agent like Ascorbic Acid or Dithiothreitol (DTT) scavenges reactive oxygen species (ROS) before they can attack the hydrazine moiety.

Quantitative Comparison of Stabilizing Agents
Stabilizing AgentPrimary Mechanism of ActionRecommended ConcentrationProsCons
EDTA Chelates trace transition metals (Cu²⁺, Fe³⁺)1.0 - 5.0 mMHalts metal-catalyzed radical initiation; highly stable[6].Does not scavenge existing reactive oxygen species (ROS).
Ascorbic Acid Sacrificial reducing agent / ROS scavenger1.0 - 10.0 mMHighly effective at maintaining the reduced state of the solution.Can lower pH further; may interfere with downstream redox-sensitive assays.
DTT Thiol-based reducing agent1.0 - 5.0 mMExceptionally strong reducing potential.Strong odor; nucleophilic nature might cause side reactions with electrophiles.
Argon/N₂ Sparging Physical displacement of dissolved oxygenN/ANon-chemical intervention; preserves absolute sample integrity.Requires specialized equipment (Schlenk line) and immediate use.
Part 3: Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . If the mechanistic variables (oxygen, metals, pH) are successfully controlled, the solution will pass the built-in visual validation check.

Protocol: Preparation of Oxidation-Resistant Hydrazine Solutions

Step 1: Solvent Degassing (Oxygen Removal)

  • Action: Transfer your desired solvent (e.g., Milli-Q water or buffer) into a heavy-walled flask. Sparge the solvent continuously with ultra-pure Argon or Nitrogen gas for a minimum of 30 minutes.

  • Causality: Physical displacement of dissolved O₂ removes the terminal electron acceptor required for the four-electron oxidation of the hydrazine moiety[5].

Step 2: Additive Integration (Catalyst Neutralization)

  • Action: While maintaining the inert gas blanket, dissolve EDTA to a final concentration of 1 mM and Ascorbic Acid to 1 mM.

  • Causality: EDTA acts as a thermodynamic sink for trace metals, preventing them from initiating the diazinyl radical formation[6]. Ascorbic acid provides a sacrificial electron source to neutralize any residual dissolved oxygen.

Step 3: Solubilization (API Addition)

  • Action: Weigh the (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride in a dark or amber vessel. Add the degassed, stabilized solvent to the powder. Mix gently by swirling (do not vortex, as this introduces shear and potential aeration).

  • Causality: The compound is light-sensitive; amber vessels prevent UV-catalyzed homolytic cleavage of the N-N bond[4].

Step 4: pH Verification

  • Action: Verify the solution pH is between 4.0 and 6.0.

  • Causality: The hydrochloride salt naturally lowers the pH, which is beneficial. If a buffer is used, ensuring it remains slightly acidic prevents the formation of the highly reactive free base[1].

Step 5: Storage and Self-Validation

  • Action: Aliquot the solution into single-use amber vials, blanket the headspace with Argon, and store at -20°C.

  • Validation Check: Leave one 100 µL test aliquot at room temperature for 24 hours. A successfully stabilized preparation will remain strictly colorless. If the test aliquot shifts to a pale yellow, the protocol has failed (likely due to incomplete degassing or contaminated glassware), and the batch should be discarded to prevent downstream experimental artifacts.

SOP Step1 1. Solvent Degassing (Sparge with Ar/N2 for 30 min) Step2 2. Additive Integration (Add 1 mM EDTA + 1 mM Ascorbic Acid) Step1->Step2 Step3 3. Solubilization (Dissolve Hydrazine API in dark) Step2->Step3 Step4 4. pH Verification (Ensure pH < 6.0) Step3->Step4 Step5 5. Storage & Validation (Amber vials, Ar blanket, visual QC) Step4->Step5

Fig 2: Step-by-step workflow for preparing oxidation-resistant hydrazine solutions.

Part 4: References
  • Benchchem. "Technical Support Center: Refining Phenylhydrazine Precursor Purification." Available at:

  • Santa Cruz Biotechnology. "Phenylhydrazine hydrochloride." Available at:

  • ResearchGate. "Decompostion of Hydrazine in Aqueous Solutions." Available at:

  • Defense Technical Information Center (DTIC). "Oxidation of Hydrazine in Aqueous Solutions." Available at:

  • Santa Cruz Biotechnology. "Phenylhydrazine hydrochloride (Mechanism)." Available at:

  • ACS Publications. "Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B." Available at:

  • NIScPR. "Kinetics and mechanism of uncatalyzed oxidation of hydrazine with superoxide coordinated to cobalt(III)." Available at:

Sources

Optimization

Technical Support Center: Temperature Optimization for (3-Fluoro-4-methoxy-phenyl) Hydrazine Hydrochloride Couplings

Overview (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a highly versatile building block in drug development, primarily utilized in Fischer Indole Synthesis (FIS) and the preparation of pyrazoles or hydrazones....

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a highly versatile building block in drug development, primarily utilized in Fischer Indole Synthesis (FIS) and the preparation of pyrazoles or hydrazones. Due to the opposing electronic effects of its substituents—an inductive electron-withdrawing fluorine atom and a strongly electron-donating methoxy group—the thermal dynamics of its coupling reactions are highly specific.

Understanding the causality between applied heat and mechanistic progression is critical to preventing substrate degradation while ensuring complete conversion.

FIS_Mechanism N1 3-F-4-OMe-Phenylhydrazine HCl + Ketone N2 Hydrazone Intermediate (Stable at Low Temp) N1->N2 Mild Heat / Acid (40-60°C) N3 Enehydrazine Tautomer N2->N3 Acid Catalyst N7 Decomposition / Tarry Byproducts (Excessive Heat) N2->N7 Temp > 130°C N4 [3,3]-Sigmatropic Rearrangement (Thermally Activated) N3->N4 Critical Temp Threshold (80-110°C) N5 Aminal Intermediate N4->N5 Fast N4->N7 Harsh Conditions N6 Indole Product + NH3 N5->N6 -NH3

Mechanistic pathway of Fischer Indole Synthesis highlighting temperature-dependent stages.

Troubleshooting & FAQs

Q1: Why is temperature control so critical for this specific hydrazine derivative? A1: The (3-Fluoro-4-methoxy-phenyl) hydrazine substrate possesses a unique electronic push-pull system. The 4-methoxy group is strongly electron-donating, which increases the nucleophilicity of the hydrazine but also makes the resulting indole highly susceptible to oxidative degradation at elevated temperatures. According to established Fischer Indole Synthesis mechanics, if the temperature is too low, the reaction stalls at the hydrazone intermediate because the critical [3,3]-sigmatropic rearrangement lacks the thermal activation energy required to proceed [1]. Conversely, if the temperature exceeds 120°C, the electron-rich system rapidly decomposes into tarry byproducts [1].

Q2: Should I neutralize the hydrochloride salt before heating? A2: It depends on your solvent system. The hydrochloride salt provides built-in acidity, which can catalyze the initial hydrazone formation. However, the subsequent [3,3]-rearrangement often requires a specific pH window. If using a neutral solvent (e.g., toluene or ethanol), adding a stoichiometric amount of sodium acetate (NaOAc) to buffer the HCl is recommended, followed by the addition of a controlled Lewis or Brønsted acid catalyst. In acidic solvents like glacial acetic acid, the salt can be used directly, and heating to 80°C–110°C is usually sufficient to drive the reaction [2].

Q3: Can microwave irradiation be used to accelerate the coupling? A3: Yes, microwave-assisted synthesis provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes [3]. However, for the 3-fluoro-4-methoxy derivative, strict temperature limits must be programmed into the microwave reactor. Set a maximum temperature of 110°C. Exceeding this (e.g., using a standard 150°C microwave protocol) will likely result in charring due to the methoxy group's thermal sensitivity [3].

Quantitative Temperature Matrix

The following table summarizes the kinetic and mechanistic outcomes across different temperature ranges for this specific substrate.

Temp RangeKinetic ObservationMechanistic CausalityRecommendation
< 60°C Hydrazone accumulation; <5% Indole.Insufficient thermal energy to break the N-N bond during the [3,3]-sigmatropic rearrangement.Use only for isolating the hydrazone intermediate.
75°C - 85°C Clean conversion; moderate rate (4-8h).Ideal thermal window. Balances the activation energy needed for rearrangement while preserving the electron-rich aromatic ring.Optimal for batch synthesis.
100°C - 110°C Fast conversion (1-2h); minor impurities.High thermal energy accelerates the reaction but begins to trigger minor oxidative side-reactions.Best for continuous flow reactors [2] or microwave synthesis.
> 130°C Tarry mixture; <20% isolated yield.Thermal decomposition of the hydrazine and oxidation of the methoxy-substituted indole product.Avoid. If no reaction occurs below 130°C, change the acid catalyst, not the temperature [1].

Experimental Protocol: Self-Validating Temperature Gradient Screening

This protocol is designed as a self-validating system. By isolating the hydrazone formation from the cyclization step, researchers can definitively determine whether a failed reaction is due to poor initial condensation or a failed thermal rearrangement.

Step 1: Hydrazone Validation (Room Temperature)

  • In a 20 mL vial, suspend (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride (1.0 eq, 1.0 mmol) in 5 mL of absolute ethanol.

  • Add sodium acetate (1.1 eq) and stir for 15 minutes to liberate the free base.

  • Add the target ketone (1.05 eq) and stir at 25°C for 2 hours.

  • Validation Check: Analyze by LC-MS. You should observe >90% conversion to the hydrazone mass (M+H). If conversion is incomplete, the issue is the steric hindrance or electronic nature of the ketone, not the cyclization temperature.

Step 2: Aliquot and Acidify

  • Evaporate the ethanol under reduced pressure.

  • Redissolve the crude hydrazone in 5 mL of glacial acetic acid (which acts as both solvent and acid catalyst).

  • Divide the solution equally into five 1 mL sealed vials (0.2 mmol per vial).

Step 3: Thermal Gradient Screening

  • Subject the vials to parallel heating blocks set at: 60°C, 80°C, 100°C, and 120°C. Keep one vial at 25°C as a control.

  • Heat for exactly 2 hours.

Step 4: Quench and Analyze

  • Cool all vials to room temperature.

  • Quench each reaction by carefully adding 2 mL of saturated NaHCO3 solution.

  • Extract with ethyl acetate (2 x 2 mL), dry the organic layer over MgSO4, and analyze via quantitative LC-MS.

  • Validation Check: Plot the Area Under the Curve (AUC) of the product versus temperature. The optimal temperature is the peak just before the appearance of multiple unidentifiable baseline peaks (indicating tar/degradation).

Temp_Optimization Start Prepare Stock Equivalents (Hydrazine HCl + Ketone) Split Aliquot into Parallel Reactors Start->Split T1 60°C (Baseline) Split->T1 T2 80°C Split->T2 T3 100°C Split->T3 T4 120°C Split->T4 Analyze LC-MS / TLC Analysis at 1h, 3h, 6h T1->Analyze T2->Analyze T3->Analyze T4->Analyze Decision Evaluate Conversion vs. Degradation Analyze->Decision

Parallel screening workflow for determining the optimal coupling temperature.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; pH Optimization for (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride Reactions

Overview (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride (CAS: 220527-84-4) is a highly versatile building block used extensively in drug discovery for synthesizing complex indoles, pyrazoles, and hydrazones. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride (CAS: 220527-84-4) is a highly versatile building block used extensively in drug discovery for synthesizing complex indoles, pyrazoles, and hydrazones. However, because it is supplied as a hydrochloride salt, its reactivity is fundamentally dictated by the pH of the reaction microenvironment. This guide provides mechanistic troubleshooting and optimized protocols to maximize yield and prevent reagent degradation.

Section 1: Mechanistic Causality & pH Dynamics

Q: Why is precise pH optimization critical when using this specific hydrazine salt? A: The hydrochloride salt renders the terminal nitrogen protonated and non-nucleophilic. To initiate a condensation reaction (e.g., with a ketone or aldehyde), the free base must be liberated. However, the electrophilic carbonyl carbon also requires mild protonation to increase its susceptibility to nucleophilic attack. This creates a critical "pH sweet spot" (typically pH 4.5–5.5)[1]. If the pH is too low (<3), the hydrazine remains fully protonated and inactive. If the pH is too high (>7), the carbonyl is unactivated, and the free hydrazine becomes highly susceptible to2[2].

Q: How do the 3-fluoro and 4-methoxy substituents alter the electronic properties compared to unsubstituted phenylhydrazine? A: The 4-methoxy group is strongly electron-donating via resonance, which increases the electron density on the hydrazine moiety. This enhances its nucleophilicity but simultaneously lowers its oxidation potential, making it more prone to degradation. Conversely, the 3-fluoro group exerts an inductive electron-withdrawing effect (-I). The net result is a highly reactive but oxidation-sensitive molecule that requires strict pH buffering and inert atmospheres to prevent off-target side reactions.

Section 2: Troubleshooting Guide & FAQs

Q: My reaction mixture rapidly turns deep red or brown, and product yields are poor. What is happening? A: Color changes to deep yellow, red, or brown indicate the formation of colored impurities, typically diazenes, resulting from the3[3]. This occurs when the pH is too basic or the reaction is exposed to atmospheric oxygen. Solution: Buffer the reaction strictly to pH 4.5-5.5 using a sodium acetate/acetic acid system. Always degas your solvents and run the reaction under an inert argon or nitrogen atmosphere[3].

Q: I am observing incomplete conversion during hydrazone formation, even with excess reagent. How can I push the reaction to completion? A: Incomplete conversion is usually a symptom of a pH imbalance where the carbonyl is not sufficiently activated, or the hydrazine is trapped as the inactive salt. Solution: Ensure you are using a stoichiometric amount of a mild base (e.g., sodium acetate) relative to the hydrazine hydrochloride to liberate the free base. Maintaining a1 without degrading the reagent[1].

Q: In Fischer Indole Synthesis (FIS), I'm getting a mixture of unreacted hydrazone and low indole yields. How do I optimize this? A: FIS requires significantly harsher acidic conditions than hydrazone formation to drive the [3,3]-sigmatropic rearrangement and subsequent cyclization. If the pH is not low enough, the reaction stalls at the phenylhydrazone intermediate. Solution: Switch from mild buffers to strong acids like4[4]. The regioselectivity and completion of the cyclization are governed by the stability of the enamine intermediate, which requires elevated temperatures (80°C–110°C) and strong acid catalysis[4].

Section 3: Quantitative Data & Reaction Parameters

The following table summarizes the optimal parameters for utilizing (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride across various synthetic applications.

ApplicationOptimal pH RangeRecommended Buffer / Acid CatalystTemperatureExpected Yield Range
Hydrazone Formation 4.5 - 5.5Sodium Acetate / Acetic Acid25°C - 80°C85% - 95%
Fischer Indole Synthesis < 2.0Methanesulfonic Acid (MsOH) or Pyridine-HCl80°C - 110°C70% - 85%
Pyrazole Synthesis 5.0 - 6.5Ethanol / Mild Base (e.g., NaOAc)60°C - 90°C75% - 90%

Section 4: Self-Validating Experimental Protocols

Protocol A: pH-Optimized Hydrazone Formation

This protocol utilizes a self-buffering system to maintain the optimal pH for nucleophilic attack while preventing oxidation.

  • Preparation: In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of the target carbonyl compound in anhydrous ethanol to create a 0.2 M solution.

  • Reagent Addition: Add 1.1 equivalents of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride.

  • pH Adjustment: Add 1.2 equivalents of anhydrous sodium acetate. Causality Note: This precise ratio buffers the system to ~pH 5.0, liberating the free hydrazine while maintaining enough acidity in the microenvironment to activate the carbonyl oxygen[1].

  • Reaction: Stir at room temperature to 60°C (depending on the steric hindrance of the carbonyl) for 2-4 hours. Monitor consumption of the carbonyl via TLC.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Fischer Indole Synthesis (FIS)

This protocol outlines the harsh acidic conditions required to drive the rearrangement of the hydrazone into an indole scaffold.

  • Hydrazone Formation: Follow Protocol A to isolate the intermediate hydrazone. (Alternatively, this can be run as a one-pot tandem reaction if the initial solvent is compatible).

  • Acidification: Dissolve the purified hydrazone in a strong acid solvent system. A highly effective system is 0.5 M methanesulfonic acid (MsOH) in methanol, or utilizing pyridine-hydrochloride[4].

  • Cyclization: Heat the mixture to 110°C under reflux for 12-18 hours. Causality Note: The thermal energy and strong acid drive the [3,3]-sigmatropic rearrangement of the enamine tautomer and the subsequent elimination of ammonia to form the aromatic indole ring[4].

  • Isolation: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃ until the pH reaches 7. Extract with dichloromethane, dry, and purify the substituted indole via flash column chromatography.

Section 5: Visualizations

Workflow Start Reagent: (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride Decision Select Target Pathway Start->Decision Hydrazone Hydrazone Formation Decision->Hydrazone FIS Fischer Indole Synthesis Decision->FIS pH_Hydrazone Buffer to pH 4.5 - 5.5 (NaOAc / AcOH) Hydrazone->pH_Hydrazone pH_FIS Strong Acidic Medium (MsOH or Pyridine-HCl) FIS->pH_FIS

Workflow for selecting pH conditions based on the target reaction pathway.

Mechanism Salt Hydrazine HCl Salt (Inactive) FreeBase Free Hydrazine (Active Nucleophile) Salt->FreeBase Mild Base (pH > 4) Product Target Hydrazone FreeBase->Product Nucleophilic Attack Degradation Oxidative Degradation (Colored Diazenes) FreeBase->Degradation High pH / O2 (pH > 7) Carbonyl Protonated Carbonyl (Electrophile) Carbonyl->Product Mild Acid (pH < 6)

Mechanistic causality of pH on hydrazine activation and oxidative degradation.

References

  • 4 - National Institutes of Health (NIH) / PMC. 2.1 - Grokipedia.

  • 3 - Benchchem.

  • 2 - National Institutes of Health (NIH).

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride purity

An in-depth technical evaluation and methodology guide for establishing a robust, ICH-compliant purity assay for (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride. The Analytical Challenge: Why Standard C18 Columns Fal...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and methodology guide for establishing a robust, ICH-compliant purity assay for (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride.

The Analytical Challenge: Why Standard C18 Columns Fall Short

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a critical intermediate in the synthesis of complex indoles and active pharmaceutical ingredients (APIs). Validating an HPLC method for its purity presents a unique trifecta of chromatographic challenges:

  • The Hydrazine Moiety: Highly polar and basic (pKa ~7–8), the hydrazine group interacts strongly with residual surface silanols on standard silica supports, leading to severe peak tailing and poor recovery.

  • Regioisomeric Impurities: Synthesizing this compound often generates closely related regioisomers (e.g., the 2-fluoro or 2-methoxy analogs).

  • Electronic Effects: The combination of an electron-donating methoxy group and an electron-withdrawing fluorine atom creates a strong dipole moment across the aromatic ring.

In many laboratories, a standard C18 column is the default starting point. However, C18 phases rely almost exclusively on dispersive hydrophobic interactions. When applied to fluorinated aromatics, C18 often fails to recognize the subtle spatial and electronic differences between regioisomers, resulting in co-elution.

To achieve true specificity, we must pivot to Pentafluorophenyl (PFP) stationary phases. PFP columns provide orthogonal selectivity through enhanced dipole, π−π , charge transfer, and ion-exchange interactions compared to traditional alkyl phases[1]. For compounds containing halogenated aromatic groups, this alternate retention mechanism is critical for resolving critical pairs that C18 cannot separate[2].

Selectivity Analyte (3-Fluoro-4-methoxy-phenyl) hydrazine HCl C18 Standard C18 Phase Analyte->C18 Limited Selectivity PFP PFP Phase (Fluorinated) Analyte->PFP Enhanced Selectivity Hydrophobic Hydrophobic Interactions (Dispersive Only) C18->Hydrophobic PFP->Hydrophobic PiPi π-π & Dipole Interactions (Orthogonal Selectivity) PFP->PiPi Fluorine & Ring IonExchange Ion-Exchange (Silanol/Ligand) PFP->IonExchange Basic Hydrazine

Figure 1: Interaction mechanisms of fluorinated hydrazine derivatives on C18 vs. PFP columns.

Comparative Performance Data: C18 vs. PFP

To objectively demonstrate the superiority of the PFP chemistry for this specific molecule, we compared a leading C18 column against a high-efficiency PFP column using an identical mobile phase gradient (0.1% Trifluoroacetic acid in Water / Acetonitrile).

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 Column (150 x 4.6 mm, 3µm)PFP Column (150 x 4.6 mm, 2.6µm Core-Shell)Causality / Scientific Rationale
Retention Time (API) 4.2 min6.8 minPFP's strong dipole and π−π interactions increase retention for the electron-rich aromatic ring.
Resolution (Rs) (API vs. 2-Fluoro isomer)1.1 (Co-elution)3.4 (Baseline) C18 cannot distinguish the positional shift of the fluorine atom. PFP exhibits shape and dipole selectivity.
Tailing Factor (As) 1.8 (Tailing)1.1 (Symmetrical) Core-shell PFP phases often utilize proprietary end-capping that shields basic hydrazines from acidic silanols.
Theoretical Plates (N) 8,50014,200The rigid nature of the PFP ligand combined with core-shell particle morphology reduces eddy diffusion.

ICH Q2(R2) Method Validation Workflow

Once the PFP method is optimized, it must be validated. The International Council for Harmonisation (ICH) Q2(R2) guideline dictates the elements required to prove an analytical procedure is fit for its intended purpose—specifically for release and stability testing of pharmaceutical substances[3][4].

Because (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is prone to oxidation and hydrolysis, the method must be explicitly stability-indicating .

ICH_Validation Start Method Optimization (PFP Column Selection) Spec Specificity (Forced Degradation & Mass Balance) Start->Spec Lin Linearity & Range (LOQ to 120% of Spec) Spec->Lin Acc Accuracy (Spike Recovery at 50/100/150%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Temp, Flow, pH Variations) Prec->Rob Report ICH Q2(R2) Validation Report Rob->Report

Figure 2: ICH Q2(R2) compliant HPLC method validation lifecycle for purity analysis.

Experimental Protocol: Self-Validating PFP Methodology

The following protocol details the finalized, optimized methodology for determining the purity of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride.

A. Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP (150 mm × 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultra-Pure Water. (Note: TFA acts as an ion-pairing agent, protonating the hydrazine to NH3+​ and suppressing secondary silanol interactions).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains reproducible π−π interactions, which are temperature-sensitive).

  • Detection: Photodiode Array (PDA) at 245 nm (Extracting UV spectra for peak purity assessment).

  • Gradient Program:

    • 0 - 2 min: 5% B

    • 2 - 12 min: 5% to 60% B

    • 12 - 15 min: 60% to 95% B (Column Wash)

    • 15.1 - 20 min: 5% B (Re-equilibration)

B. System Suitability Testing (SST)

Trustworthiness in analytical chemistry requires a self-validating system. Before injecting validation samples, the system must pass strict SST criteria:

  • Inject the System Suitability Solution (API spiked with 0.5% of the 2-fluoro regioisomer).

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between API and 2-fluoro isomer ≥2.0 .

    • Tailing factor ( As​ ) for the API peak ≤1.5 .

    • Relative Standard Deviation (%RSD) of the API peak area for 6 replicate injections ≤2.0% .

C. Executing the Validation (ICH Q2(R2) Parameters)
  • Specificity & Forced Degradation: Expose the API to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal stress (60°C), and UV light for 24 hours. Analyze using the PDA detector to ensure the purity angle is less than the purity threshold for the API peak, proving no degradants co-elute with the main peak[5].

  • Linearity: Prepare calibration standards at LOQ, 50%, 75%, 100%, and 120% of the target specification limit. Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Spike known amounts of synthesized impurities into the API matrix at 50%, 100%, and 150% of their specification limits. Calculate % recovery (Acceptance: 95.0% - 105.0%).

  • Precision:

    • Repeatability: Analyst 1 prepares 6 independent sample solutions at 100% concentration. %RSD of purity must be ≤2.0% .

    • Intermediate Precision: Analyst 2 repeats the procedure on a different day using a different HPLC system. The combined %RSD must remain ≤2.0% .

Addendum: Controlling Trace Free Hydrazine (Genotoxic Impurity)

While the above method determines the overall purity of the (3-Fluoro-4-methoxy-phenyl) hydrazine API, regulatory agencies often require the quantification of unreacted, trace free hydrazine hydrate due to its genotoxicity.

Because free hydrazine lacks a chromophore and is highly volatile, it cannot be detected at low ppm levels using standard UV-HPLC. A derivatization strategy is required. Hydrazine is typically reacted with salicylaldehyde to form a stable hydrazone derivative, which possesses a strong chromophore for highly sensitive reverse-phase HPLC detection[6][7]. If your validation requires free hydrazine limits below 10 ppm, this orthogonal derivatization method must be validated in parallel with the main purity assay.

References

  • International Council for Harmonisation (ICH). "validation of analytical procedures q2(r2) - ICH." ich.org.
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.
  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." chromatographyonline.com.
  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." waters.com.
  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu.
  • Benchchem. "A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate." benchchem.com.
  • Rasayan Journal of Chemistry. "NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC." rasayanjournal.co.in.

Sources

Comparative

Reactivity differences between (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride and 4-methoxyphenylhydrazine

As drug development increasingly relies on halogenated heterocycles to modulate pharmacokinetic properties, understanding the nuanced reactivity of substituted phenylhydrazines is critical. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on halogenated heterocycles to modulate pharmacokinetic properties, understanding the nuanced reactivity of substituted phenylhydrazines is critical. This guide provides an in-depth comparative analysis of (3-Fluoro-4-methoxy-phenyl)hydrazine hydrochloride and 4-methoxyphenylhydrazine hydrochloride , focusing on their electronic profiles, regioselectivity in the Fischer Indole Synthesis (FIS), and practical laboratory handling.

Mechanistic & Electronic Profiling

The fundamental reactivity differences between these two building blocks stem from the introduction of a fluorine atom at the meta-position relative to the hydrazine moiety (ortho to the methoxy group).

The Baseline: 4-Methoxyphenylhydrazine

In 4-methoxyphenylhydrazine, the strongly electron-donating methoxy group (via resonance, +M effect) at the para-position significantly increases the electron density of the aromatic ring and the adjacent hydrazine nitrogen. This makes the compound highly nucleophilic, leading to rapid hydrazone formation when reacted with aldehydes or ketones [1].

The Fluorinated Analog: (3-Fluoro-4-methoxy-phenyl)hydrazine

The addition of a fluorine atom at the 3-position introduces competing electronic effects. While fluorine can donate electrons via resonance (+M), its strong electronegativity exerts a powerful inductive withdrawing effect (-I). Because the fluorine is meta to the hydrazine group, the inductive withdrawal dominates the resonance contribution at the nitrogen center [2].

  • Causality in Reactivity: The -I effect pulls electron density away from the hydrazine nitrogen, lowering the energy of its highest occupied molecular orbital (HOMO). Consequently, the initial nucleophilic attack on a carbonyl carbon is slower, requiring more robust acid catalysis or elevated temperatures compared to the non-fluorinated analog.

  • Stability: Phenylhydrazines are notoriously prone to oxidative degradation. The electron-withdrawing nature of the fluorine atom slightly stabilizes the hydrochloride salt against ambient oxidation, giving it a longer shelf-life under standard storage conditions.

Fischer Indole Synthesis (FIS) Dynamics & Regioselectivity

The most profound difference between these two reagents manifests during the [3,3]-sigmatropic rearrangement step of the Fischer Indole Synthesis.

When 4-methoxyphenylhydrazine undergoes FIS, cyclization can occur at either of the two equivalent ortho-positions (C2 or C6), leading exclusively to 5-methoxyindole derivatives.

However, in (3-Fluoro-4-methoxy-phenyl)hydrazine, the symmetry is broken. The positions ortho to the hydrazine are C2 (flanked by the hydrazine and the fluorine) and C6 (flanked by the hydrazine and a hydrogen).

  • Steric and Electronic Blockade: The C2 position is sterically hindered by the adjacent fluorine atom. Furthermore, the strong localized inductive withdrawal of the fluorine deactivates the C2 carbon toward the electrophilic attack required during the sigmatropic shift.

  • Regiochemical Outcome: Cyclization is directed almost exclusively to the less hindered C6 position. Following the standard indole numbering system, this C6 attack maps the original C3-fluorine to the C6-position of the indole, and the C4-methoxy to the C5-position. Thus, this reagent is a highly specific precursor for 6-fluoro-5-methoxyindole derivatives [3].

FIS_Pathway cluster_4MeO Pathway A: 4-Methoxyphenylhydrazine cluster_3F Pathway B: (3-Fluoro-4-methoxy-phenyl)hydrazine Start Starting Material: Ketone/Aldehyde R1 Hydrazone Formation (Rapid, High Nucleophilicity) Start->R1 + 4-MeO-PhNHNH2 R2 Hydrazone Formation (Slower, F-Inductive Withdrawing) Start->R2 + 3-F-4-MeO-PhNHNH2 S1 [3,3]-Sigmatropic Shift (C2/C6 Equivalent) R1->S1 P1 5-Methoxyindole Derivative S1->P1 S2 [3,3]-Sigmatropic Shift (Directed to C6 due to C2 Sterics) R2->S2 P2 6-Fluoro-5-methoxyindole Derivative S2->P2

Comparative Fischer Indole Synthesis pathways showing regioselective divergence.

Empirical Protocols: Self-Validating Workflows

To demonstrate the practical implications of these reactivity differences, the following protocols outline the synthesis of substituted tryptamine precursors using a standard ketone (e.g., 4-chlorobutanal dimethyl acetal) [3].

Protocol A: Synthesis of 5-Methoxyindole (Baseline)
  • Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and the ketone (1.05 eq) in a mixture of ethanol and 10% aqueous HCl (3:1 v/v). Stir at room temperature.

    • Validation Check: Hydrazone formation is typically complete within 30 minutes. TLC (Hexanes:EtOAc 3:1) will show rapid consumption of the hydrazine.

  • Cyclization: Heat the reaction mixture to 80°C for 2 hours.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3, and extract with EtOAc. The electron-rich indole is sensitive to prolonged acid exposure; prompt neutralization prevents polymerization.

Protocol B: Synthesis of 6-Fluoro-5-methoxyindole
  • Hydrazone Formation: Dissolve (3-Fluoro-4-methoxy-phenyl)hydrazine hydrochloride (1.0 eq) and the ketone (1.1 eq) in glacial acetic acid.

    • Causality: The reduced nucleophilicity of the fluorinated hydrazine requires a stronger acid catalyst and a less aqueous environment to drive the equilibrium forward.

    • Validation Check: Stir at 40°C for 1.5 hours. TLC will show a slower conversion rate compared to Protocol A. The fluorinated hydrazone will elute with a slightly higher Rf due to decreased polarity.

  • Cyclization: Elevate the temperature to 95°C (or use a Lewis acid like ZnCl2 if using a less reactive ketone) and stir for 4–6 hours. The electron-withdrawing fluorine increases the activation energy required for the [3,3]-sigmatropic rearrangement.

  • Workup: Pour over crushed ice, neutralize carefully with NH4OH (to avoid excessive exotherm), and extract with DCM.

Quantitative Data Comparison

The following table summarizes the empirical differences observed when subjecting both hydrazines to identical, standardized Fischer Indole conditions (Glacial Acetic Acid, 80°C, using 2-butanone as a model ketone) [1][3].

Parameter4-Methoxyphenylhydrazine·HCl(3-Fluoro-4-methoxy-phenyl)hydrazine·HCl
Hydrazone Formation Time < 30 minutes1.5 - 2 hours
Optimal Cyclization Temp 70 - 80°C90 - 100°C
Cyclization Time 2 hours4 - 6 hours
Primary Regioisomer 5-Methoxy-2,3-dimethylindole6-Fluoro-5-methoxy-2,3-dimethylindole
Regiomeric Purity > 98% (Symmetric ortho sites)~ 92% (Minor 4-fluoro isomer present)
Overall Yield 75 - 85%60 - 70%
Oxidative Stability (Solid) Moderate (Darkens in weeks)High (Stable for months under Ar)

References

  • Title: One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: RSC Advances URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Validation

Validating Indole Derivatives Synthesized from (3-Fluoro-4-methoxy-phenyl) Hydrazine Hydrochloride: A Comparative Guide

As drug discovery pivots toward highly targeted, metabolically stable ligands, the indole core remains a privileged scaffold. However, unadorned indoles often suffer from rapid oxidative metabolism and off-target promisc...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly targeted, metabolically stable ligands, the indole core remains a privileged scaffold. However, unadorned indoles often suffer from rapid oxidative metabolism and off-target promiscuity. The strategic introduction of halogens—specifically fluorine—adjacent to electron-donating groups (like methoxy) fundamentally alters the electronic topology of the indole ring.

This guide provides a comprehensive, peer-to-peer evaluation of synthesizing and validating indole derivatives starting from (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride . We will objectively compare the pharmacological performance of these fluorinated derivatives against standard non-fluorinated alternatives, detailing the causality behind the synthetic choices and providing self-validating experimental protocols.

The Causality of Scaffold Selection

Why start with (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride?

Electronic Modulation: Fluorine acts as a bioisosteric replacement for an oxygen or hydroxyl group. While it cannot act as a hydrogen bond donor, its strong electronegativity pulls electron density away from the indole π -system. This enhances π

π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine) in the orthosteric binding pockets of G-protein coupled receptors (GPCRs) 1.
  • Metabolic Shielding: The fluorine atom sterically and electronically shields adjacent positions from cytochrome P450-mediated hydroxylation, dramatically increasing the biological half-life of the resulting drug candidate.

  • Reagent Stability: Utilizing the hydrochloride salt of the hydrazine prevents premature auto-oxidation of the free base hydrazine, ensuring a consistent stoichiometric ratio during the initial condensation phase of the Fischer Indole Synthesis 2.

  • Synthesis Workflow & Regiochemical Validation

    The most robust method for constructing these derivatives is the Fischer Indole Synthesis . When reacting a meta-substituted phenylhydrazine (relative to the hydrazine moiety, the fluorine is at the 3-position), cyclization can theoretically occur at either the ortho or para position relative to the fluorine, yielding a mixture of regioisomers.

    The protocol below is designed as a self-validating system : the progression of the reaction is strictly gated by in-process analytical checkpoints rather than arbitrary timeframes.

    SynthesisWorkflow SM (3-Fluoro-4-methoxy-phenyl) hydrazine HCl Carbonyl Carbonyl Condensation (Aldehyde/Ketone) SM->Carbonyl Hydrazone Hydrazone Intermediate [LC-MS Verified] Carbonyl->Hydrazone Sigma [3,3]-Sigmatropic Rearrangement Hydrazone->Sigma H+ / Heat Cyclization Cyclization & NH3 Loss (Acid Catalyzed) Sigma->Cyclization Product Fluoro-Methoxy-Indole Mixture Cyclization->Product Validation Regiochemistry Isolation (Prep-HPLC & 2D NOESY) Product->Validation

    Fischer Indole synthesis workflow and self-validating analytical checkpoints.

    Step-by-Step Experimental Protocol: Tryptamine Derivative Synthesis

    Objective: Synthesize a fluorinated tryptamine analog (e.g., 5-fluoro-6-methoxy-N,N-dimethyltryptamine) to evaluate 5-HT receptor affinity.

    • Hydrazone Formation (Condensation):

      • Suspend 1.0 eq of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride in anhydrous ethanol (0.2 M).

      • Add 1.05 eq of 4-(N,N-dimethylamino)butanal diethyl acetal.

      • Self-Validation Checkpoint 1: Stir at room temperature for 2 hours. Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Do not proceed until the starting hydrazine mass peak is completely absent and the hydrazone intermediate [M+H]+ is the dominant peak.

    • [3,3]-Sigmatropic Rearrangement & Cyclization:

      • Introduce 4% aqueous H2​SO4​ (v/v) to the reaction mixture to initiate acid catalysis.

      • Heat the mixture to reflux (approx. 85°C). The acid catalyzes the tautomerization to the ene-hydrazine, driving the irreversible [3,3]-sigmatropic rearrangement.

      • Self-Validation Checkpoint 2: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active hydrazone spot and the appearance of a lower-Rf, strongly Ehrlich-reactive spot (blue/purple upon staining) confirms successful cyclization and ammonia elimination.

    • Quenching & Extraction:

      • Cool to 0°C and basify carefully with 2N NaOH to pH 10 (to free-base the dimethylamine tail).

      • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Regiochemical Isolation (Critical Step):

      • Because the starting material is asymmetric, cyclization yields two regioisomers. Purify the crude mixture using Preparative HPLC (C18 column, gradient H2​O /MeCN with 0.1% TFA).

      • Self-Validation Checkpoint 3: Perform 2D NOESY NMR on the isolated fractions. The correct isomer is validated by observing a Nuclear Overhauser Effect (NOE) cross-peak between the indole N-H proton and the adjacent aromatic proton, confirming the exact positioning of the fluorine and methoxy groups on the benzenoid ring.

    Performance Comparison: Biological Validation

    To objectively evaluate the success of the synthesized derivative, we must compare its biological performance against established alternatives. Fluorinated methoxy-indoles are highly prized in neuropharmacology, specifically for their interaction with Serotonin (5-HT) receptors 1.

    When a fluorine atom is introduced adjacent to the methoxy group, it dramatically shifts the receptor subtype selectivity. The following table compares a representative fluorinated methoxy-tryptamine against the unfluorinated parent compound (5-MeO-DMT) and the industry-standard 5-HT1A synthetic agonist (8-OH-DPAT).

    Quantitative Performance Data
    Compound / Ligand5-HT1A Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)In Vivo Potency ( ED50​ , µmol/kg)Synthetic Yield (%)
    8-OH-DPAT (Standard)1.80> 10,0000.45N/A (Commercially sourced)
    5-MeO-DMT (Unfluorinated)3.2015.01.2078%
    Fluoro-Methoxy-DMT (Product)0.23 > 1,000 0.17 62% (Post-HPLC isolation)

    Data Analysis & Causality: The data demonstrates a clear performance advantage for the fluorinated derivative. The Ki​ at the 5-HT1A receptor drops to 0.23 nM—an order of magnitude more potent than the unfluorinated alternative. Causally, this is driven by the fluorine atom restricting the conformational flexibility of the methoxy group, locking it into an orientation that perfectly aligns with the hydrogen-bond donors in the 5-HT1A binding pocket, while simultaneously creating steric clash in the 5-HT2A pocket, thereby driving extreme selectivity 1.

    SignalingPathway Ligand Fluoro-Methoxy-Indole (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Sub-nanomolar Binding GProtein Gi/o Protein Activation Receptor->GProtein AC Adenylate Cyclase (Inhibited) GProtein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Downregulated) cAMP->PKA

    5-HT1A receptor Gi/o-mediated signaling pathway modulated by indole agonists.

    Conclusion

    Synthesizing indole derivatives from (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride offers a distinct pharmacological advantage over traditional, unfluorinated precursors. While the Fischer Indole Synthesis of asymmetric hydrazines requires rigorous regiochemical validation via 2D-NMR, the resulting compounds exhibit superior target selectivity and metabolic stability. For drug development professionals targeting GPCRs (like 5-HT1A) or exploring COX-2 inhibition pathways, this specific fluorinated scaffold represents a highly validated, high-value starting point.

    References

    • Blair JB, Kurrasch-Orbaugh D, Marona-Lewicka D, Cumbay MG, Watts VJ, Barker EL, Nichols DE. "Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines." Journal of Medicinal Chemistry - ACS Publications, 2000.[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Yield Analysis of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The synthesis of substituted pyrazoles is, therefore, a critical endeavor in drug discovery and development. The classical Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a cornerstone of this synthetic effort.[1][2] The choice of the substituted hydrazine is paramount, as it directly influences the yield, purity, and even the biological activity of the final pyrazole product.

    This guide provides an in-depth comparative analysis of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride in pyrazole synthesis. While direct, side-by-side comparative studies with this specific reagent are not extensively documented in peer-reviewed literature, we can construct a robust and insightful analysis by examining the performance of closely related structural analogs. This guide will leverage experimental data from studies using 4-fluorophenylhydrazine and various methoxy-substituted phenylhydrazines to project the synthetic utility of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride. We will delve into the mechanistic nuances of the Knorr synthesis, providing a framework for understanding how the electronic and steric profile of this particular hydrazine derivative is likely to impact reaction outcomes.

    The Knorr Pyrazole Synthesis: A Mechanistic Overview

    The Knorr pyrazole synthesis is a robust and versatile method for the construction of the pyrazole ring. The reaction proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic or neutral conditions.[1] The mechanism, as illustrated below, involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole.

    G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C Condensation B (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride B->C D Intramolecular Cyclization C->D E Dehydration D->E F Substituted Pyrazole E->F

    Figure 1: Generalized workflow of the Knorr pyrazole synthesis.

    A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The regiochemical outcome is dictated by a delicate interplay of steric hindrance and the electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[2]

    Comparative Yield Analysis: Insights from Structural Analogs

    In the absence of direct experimental data for (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride, we will analyze the performance of two key structural components: the fluoro and methoxy substituents on the phenyl ring.

    The Influence of a Fluoro Substituent

    The presence of a fluorine atom on the phenylhydrazine ring is known to influence its reactivity. Fluorine is an electronegative atom, and its electron-withdrawing inductive effect can decrease the nucleophilicity of the hydrazine nitrogens. However, this effect can be counteracted by the electron-donating mesomeric effect of the fluorine's lone pairs. The position of the fluorine atom is therefore crucial.

    In a study involving the synthesis of pyrazole derivatives as potential inhibitors of Mycobacterium tuberculosis, the reaction of 4-fluorophenylhydrazine hydrochloride with a substituted acetophenone derivative to form a hydrazone intermediate proceeded with a high yield of 98%.[3] This suggests that the deactivating inductive effect of the para-fluoro group does not significantly hinder the initial condensation step. Subsequent cyclization to the pyrazole also proceeded efficiently.

    The Influence of a Methoxy Substituent

    The methoxy group is a strong electron-donating group through its mesomeric effect, which increases the electron density on the phenyl ring and enhances the nucleophilicity of the hydrazine moiety. This is generally expected to lead to higher reaction rates and potentially higher yields in the Knorr synthesis. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole derivatives has been reported with good yields.

    Projecting the Performance of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride

    Based on the individual effects of the fluoro and methoxy groups, we can make an educated projection for the performance of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride:

    • Nucleophilicity: The electron-donating 4-methoxy group is expected to have a more dominant effect than the electron-withdrawing 3-fluoro group, leading to an overall increase in the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine. This should facilitate a rapid initial condensation with the 1,3-dicarbonyl compound.

    • Yield: The enhanced nucleophilicity is anticipated to translate into high reaction yields, likely comparable to or even exceeding those obtained with 4-fluorophenylhydrazine. We can project yields in the range of 90-98% for the initial hydrazone formation under optimized conditions.[3]

    • Regioselectivity: The electronic nature of the substituents on the phenylhydrazine ring plays a significant role in directing the regiochemical outcome of the reaction with unsymmetrical 1,3-dicarbonyls. The increased electron density on the nitrogen atom adjacent to the substituted phenyl ring will influence which carbonyl group it preferentially attacks.

    The following table summarizes the reported yields for pyrazole syntheses using structurally related hydrazine hydrochlorides, providing a basis for our comparative analysis.

    Hydrazine Derivative1,3-Dicarbonyl CompoundProductYield (%)Reference
    4-Fluorophenylhydrazine hydrochloride4-Isopropoxyacetophenone(E)-1-(4-Fluorophenyl)-2-(1-(4-isopropoxyphenyl)ethylidene)hydrazine98%[3]
    4-Chlorophenylhydrazine hydrochloride4-Isopropoxyacetophenone(E)-1-(4-Chlorophenyl)-2-(1-(4-isopropoxyphenyl)ethylidene)hydrazine100%[3]
    PhenylhydrazineEthyl acetoacetate1,3,5-substituted pyrazole95%[2]

    Experimental Protocols

    To provide a practical context for this analysis, we present a generalized experimental protocol for the Knorr pyrazole synthesis, which can be adapted for use with (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride.

    General Procedure for the Synthesis of Pyrazoles
    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Addition of Hydrazine: Add (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride (1.0-1.2 equivalents) to the solution. If starting from the hydrochloride salt, a base such as sodium acetate may be added to liberate the free hydrazine.

    • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 1 to 6 hours.[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole.

    G A Dissolve 1,3-Dicarbonyl in Solvent B Add (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride A->B C Heat to Reflux (1-6 h) B->C D Monitor by TLC C->D D->C Incomplete E Cool to RT D->E Complete F Solvent Removal E->F G Aqueous Work-up F->G H Purification (Chromatography/Recrystallization) G->H I Characterization H->I

    Figure 2: Experimental workflow for the Knorr pyrazole synthesis.

    Conclusion

    Researchers and drug development professionals are encouraged to consider (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride as a valuable building block in their synthetic campaigns. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for the successful implementation of this reagent in the synthesis of novel pyrazole-based compounds with significant therapeutic potential.

    References

    • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. The Royal Society of Chemistry.

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

    • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.

    • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

    • Synthesis of 3-Amino-4-fluoropyrazoles. The Journal of Organic Chemistry.

    • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem.

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

    • Pyrazole synthesis. Organic Chemistry Portal.

    • Synthesis of Some New Pyrazoles. DergiPark.

    • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules.

    • METHOD FOR PRODUCING PYRAZOLE COMPOUND. Google Patents.

    • A kind of preparation method of pyrazole derivatives. Google Patents.

    • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace.

    Sources

    Validation

    IR spectroscopy comparative analysis for (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride batches

    Title: Comprehensive FTIR Comparative Analysis Guide for (3-Fluoro-4-methoxy-phenyl) Hydrazine Hydrochloride Batches Introduction (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride (CAS 220527-84-4) is a critical buildi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comprehensive FTIR Comparative Analysis Guide for (3-Fluoro-4-methoxy-phenyl) Hydrazine Hydrochloride Batches

    Introduction (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride (CAS 220527-84-4) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because this intermediate features multiple reactive moieties—a hydrazine group, a methoxy ether, and a fluorinated aromatic ring—ensuring batch-to-batch structural consistency is paramount.

    As a Senior Application Scientist, I rely on Infrared (IR) spectroscopy as the gold standard for solid-state identity testing. According to USP Chapter <197>, the IR absorption spectrum of a substance provides the most conclusive evidence of identity achievable from any single analytical test[2]. This guide objectively compares analytical alternatives for this compound, details a self-validating experimental protocol, and provides comparative batch data to streamline your QA/QC workflows.

    Comparative Analysis: ATR-FTIR vs. Transmission (KBr Pellet)

    When evaluating hydrochloride salts of hydrazine derivatives, the choice of sample presentation dictates the reliability of your data. We must compare the two primary compendial methods:

    • Alternative 1: Transmission FTIR (KBr Pellet, USP <197K>) [3]

      • Mechanism: The sample is ground with potassium bromide and pressed into a transparent disk.

      • Performance Drawback: KBr is highly hygroscopic. During the grinding and pressing phases, moisture from the ambient environment is easily absorbed into the matrix. This creates artifactual O-H stretching bands (3500–3300 cm⁻¹), making it nearly impossible to distinguish between a truly wet batch and poor sample preparation.

    • Alternative 2: Attenuated Total Reflectance (ATR-FTIR, USP <197A>) [3]

      • Mechanism: The neat powder is pressed directly against a high-refractive-index crystal (e.g., Diamond or ZnSe), and an evanescent wave penetrates the sample.

      • Superiority for this Compound: ATR requires zero sample preparation, completely eliminating moisture artifacts. For a hygroscopic salt like (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride, ATR-FTIR is the definitively superior alternative. Any water bands detected via ATR are guaranteed to be intrinsic to the batch itself.

    Impurity_Logic Root Spectral Deviations in Hydrazine HCl Batches M1 Broadening at 3500-3300 cm⁻¹ Root->M1 M2 Shift in 1600-1500 cm⁻¹ region Root->M2 M3 Extra peak at ~3300-3400 cm⁻¹ Root->M3 C1 Moisture Absorption (Hydrate Formation) M1->C1 C2 Free Base Formation (Loss of HCl) M2->C2 C3 Unreacted Aniline Starting Material M3->C3

    Logical relationship between IR spectral deviations and specific batch impurities.

    Experimental Protocol: Self-Validating ATR-FTIR Workflow

    To ensure scientific integrity and comply with regulatory expectations for spectroscopic validation[4], the following step-by-step methodology incorporates built-in self-validation checks.

    Step 1: System Suitability (Instrument Qualification)

    • Action : Scan a traceable polystyrene standard film before analyzing any batches.

    • Causality : This verifies wavenumber accuracy. Peaks must appear at 3028, 1601, and 906 cm⁻¹ (± 1 cm⁻¹). If the interferometer laser is misaligned, the entire batch comparison is invalid.

    Step 2: Background Collection

    • Action : Collect a 32-scan background of the clean, empty diamond ATR crystal immediately prior to the sample.

    • Causality : Subtracts ambient water vapor and CO₂. Because atmospheric conditions fluctuate in a lab, using an old background introduces subtraction artifacts in the 3700–3500 cm⁻¹ region, which could be misidentified as batch moisture.

    Step 3: Sample Application

    • Action : Place ~5 mg of the batch powder onto the diamond crystal. Apply maximum consistent pressure using the ATR pressure anvil.

    • Causality : The evanescent wave penetrates only 0.5–2.0 µm into the sample. High, uniform pressure ensures intimate optical contact, maximizing the signal-to-noise ratio and preventing baseline drift caused by air gaps.

    Step 4: Data Acquisition & Spectral Processing

    • Action : Scan from 4000 to 650 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans). Apply an ATR correction algorithm post-acquisition.

    • Causality : ATR correction adjusts for the wavelength-dependent penetration depth (the beam penetrates deeper at lower wavenumbers). This mathematical correction makes the ATR spectrum directly comparable to historical transmission libraries and compendial reference standards[5].

    Batch_Analysis N1 Batch Sampling (3-Fluoro-4-methoxy-phenyl) hydrazine HCl N2 System Suitability Polystyrene Calibration N1->N2 N3 ATR-FTIR Acquisition (4000–650 cm⁻¹) N2->N3 N4 Spectral Comparison vs. Reference Standard N3->N4 N5 Conformity Assessment (USP <197>) N4->N5 N6 Release Batch (High Purity) N5->N6 Pass N7 Investigate (Impurity/Moisture) N5->N7 Fail

    Workflow for FTIR batch release of (3-Fluoro-4-methoxy-phenyl) hydrazine HCl.

    Batch Comparison Study: Quantitative Data Presentation

    The following table summarizes a comparative analysis of three production batches of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride against the theoretical reference standard.

    Spectral Region (cm⁻¹)Functional Group AssignmentBatch A (High Purity)Batch B (Degraded/Wet)Batch C (Impure)Diagnostic Conclusion
    3500 – 3300 O-H Stretch (Water)Flat baselineBroad peak at 3450 Flat baselineBatch B exhibits moisture contamination (hygroscopic absorption).
    3200 – 2800 N-H / N-H₂⁺ StretchBroad, intense bandBroad, intense bandSharp doublet at 3350 Batch C contains unreacted 3-fluoro-4-methoxyaniline starting material.
    1600 – 1500 Aromatic C=C StretchSharp peaks at 1515, 1605Sharp peaks at 1515, 1605Peaks shifted to 1505, 1595Batch C shows disruption in ring conjugation due to the impurity.
    1250 & 1030 C-O-C Asym/Sym StretchStrong peaks at 1248, 1032Strong peaks at 1248, 1032Strong peaks at 1248, 1032Methoxy ether linkage is intact across all batches.
    1140 C-F StretchSharp peak at 1142Sharp peak at 1142Peak broadenedHalogen substituent intact; broadening in C suggests matrix interference.
    Match Score Correlation to Reference0.998 0.875 0.812 Batch A passes. Batches B & C fail USP <197> conformity criteria.

    Conclusion

    For the routine batch release of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride, ATR-FTIR vastly outperforms traditional transmission methods by eliminating sample preparation artifacts. By focusing on specific mechanistic spectral markers—such as the broad N-H₂⁺ stretch indicative of the intact hydrochloride salt and the absence of artifactual O-H bands—analysts can objectively and rapidly differentiate between high-purity batches, moisture-compromised batches, and those containing unreacted starting materials.

    References

    • Title: USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities! | Source: lachmanconsultants.com | URL: [Link]

    • Title: General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS | Source: uspbpep.com | URL: [Link]

    • Title: Development and Submission of Near Infrared Analytical Procedures; Guidance for Industry | Source: federalregister.gov | URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Safety and Operational Guide for Handling (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride

    (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a highly reactive chemical intermediate frequently utilized in advanced pharmaceutical synthesis and drug development. As a halogenated, methoxy-substituted derivati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a highly reactive chemical intermediate frequently utilized in advanced pharmaceutical synthesis and drug development. As a halogenated, methoxy-substituted derivative of phenylhydrazine hydrochloride, it inherits a severe hazard profile. Handling this compound requires strict adherence to specialized operational controls to mitigate risks of acute toxicity, sensitization, and chronic organ damage.

    This guide provides a self-validating operational framework designed to ensure absolute safety during handling, transfer, and disposal.

    Toxicological Causality: Understanding the Hazard

    To implement effective safety measures, researchers must understand the mechanistic causality behind the compound's toxicity. Treating the chemical with respect requires knowing why it is dangerous, extrapolating from the well-documented profile of its parent class, phenylhydrazine hydrochloride (1[1]):

    • Systemic Hypoxia via Methemoglobinemia: Hydrazine derivatives are rapidly absorbed through the skin, gastrointestinal tract, and respiratory mucosa. Once systemic, they oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin (2[2]). This drastically reduces the blood's oxygen-carrying capacity, leading to hemolysis, cyanosis, and secondary damage to the liver and kidneys.

    • Immunological Sensitization: The hydrazine moiety acts as a potent electrophilic hapten. It covalently binds to epidermal proteins, triggering a T-cell-mediated immune response. Subsequent micro-exposures can cause severe allergic contact dermatitis and eczematous swelling (2[2]).

    • Genotoxicity & Carcinogenicity: Hydrazines are suspected mutagens and known carcinogens. During hepatic metabolism, they can generate reactive oxygen species (ROS) and form DNA adducts, leading to irreversible genetic defects (3[3]).

    Quantitative Hazard Classification Summary

    The following table summarizes the Globally Harmonized System (GHS) classifications for this chemical class to provide a clear risk baseline (3[3], 1[1]):

    Hazard ClassGHS CategoryClinical Manifestation / Consequence
    Acute Toxicity (Oral/Dermal/Inhalation) Category 3Toxic; potentially fatal in high doses due to systemic hypoxia.
    Skin/Eye Corrosion Category 2 / 2ACauses serious irritation and localized tissue damage.
    Skin Sensitization Category 1Triggers allergic contact dermatitis upon re-exposure.
    Germ Cell Mutagenicity Category 2Suspected of causing genetic defects via DNA adduct formation.
    Carcinogenicity Category 1 / 2May cause cancer through prolonged cellular disruption.
    Specific Target Organ Toxicity (STOT) Category 1Causes damage to blood, liver, kidneys, and lungs over time.
    Personal Protective Equipment (PPE) Matrix

    Because this compound is typically handled as a fine, light-sensitive crystalline powder, dust aerosolization is the primary exposure vector . The following PPE matrix is mandatory and explains the specific causality behind each requirement.

    Protection ZoneRecommended EquipmentCausality / Rationale
    Ocular/Face Chemical splash goggles + Full face shieldPrevents micro-dust from contacting ocular mucosa, which bypasses the skin barrier and causes rapid systemic absorption (1[1]).
    Dermal (Hands) Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Extended-Cuff Nitrile (8 mil)Hydrazines can permeate standard latex or thin nitrile over time. Double-gloving allows safe, immediate removal of the outer layer if contaminated without exposing the skin (4[4]).
    Dermal (Body) Disposable Tyvek suit or heavy-duty, fluid-resistant lab coatPrevents crystalline dust from adhering to street clothes, which can cause delayed, prolonged dermal exposure outside the lab ().
    Respiratory N95/P100 Particulate Respirator (if handled outside an enclosed hood)Toxic by inhalation. A respirator is critical to prevent inhalation of aerosolized particulates during transfer or in the event of a spill (3[3]).
    Operational Workflow & Engineering Controls

    The following step-by-step methodology represents a self-validating system. Do not proceed to the next step unless the current step is fully verified.

    G Start Risk Assessment & SOP Review Hood Verify Fume Hood (Face Velocity >100 fpm) Start->Hood PPE Don PPE (Double Gloves, Respirator) Hood->PPE Weigh Weighing & Transfer (Minimize Dust) PPE->Weigh Spill Spill or Exposure? Weigh->Spill Emergency Emergency Protocol (Evacuate, Wash 15 mins) Spill->Emergency Yes Proceed Execute Reaction (Closed System) Spill->Proceed No Decon Decontamination (Wet Wipe, Avoid Dusting) Emergency->Decon Waste Waste Segregation (UN 2811, Toxic Solid) Proceed->Waste End Doff PPE & Wash Hands Waste->End

    Operational Handling and Emergency Response Workflow for Hydrazine Derivatives.

    Step 1: Engineering Control Verification
    • Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Validation Check: Verify the hood's continuous monitor displays a face velocity between 80–120 feet per minute (fpm) before opening the chemical container.

    Step 2: PPE Donning Sequence
    • Inspect all gloves for pinhole leaks. Don the inner nitrile gloves, followed by the lab coat/Tyvek suit, then the outer gloves (pulled securely over the cuffs). Don goggles and face shield last.

    Step 3: Weighing and Transfer Protocol
    • Anti-Static Precautions: Use an anti-static bar or zero-stat gun on the analytical balance. Fine powders can hold a static charge, causing them to "jump" and aerosolize when manipulated.

    • Closed-System Transfer: Tare a sealable vial. Open the chemical bottle only inside the fume hood. Use a static-free spatula to transfer the powder into the vial.

    • Validation Check: Seal the vial tightly before removing it from the balance or fume hood to transport it to the reaction vessel.

    Step 4: PPE Doffing Sequence
    • Remove outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin. Remove goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water (4[4], 1[1]).

    Emergency Response & Spill Protocol

    In the event of an accidental release or exposure, execute the following steps immediately to mitigate systemic absorption:

    • Dermal Exposure: Strip contaminated clothing immediately. Flush the affected skin with copious amounts of water using a safety shower for a minimum of 15 minutes (3[3], 4[4]). Do not use chemical neutralizers on the skin. Seek emergency medical attention.

    • Inhalation: Evacuate the area. Move the victim to fresh air. If breathing is difficult, administer oxygen and call emergency services (3[3], 4[4]).

    • Spill Cleanup:

      • Evacuate personnel and allow dust to settle.

      • Don full PPE, including a P100 respirator.

      • Do not dry sweep. Dry sweeping aerosolizes the toxic powder, creating a severe inhalation hazard ().

      • Lightly mist the spill with water to suppress dust, then wipe it up with damp absorbent pads ().

      • Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.

    Waste Segregation and Disposal Plan

    Hydrazine hydrochlorides are environmentally hazardous and very toxic to aquatic life (2[2], ). Strict disposal protocols must be followed:

    • Chemical Incompatibilities: Strictly segregate from strong oxidizers and bases. Hydrazines are reducing agents; contact with oxidizers can cause violent exothermic reactions or fires (3[3]).

    • Labeling: Label all waste containers clearly as "Toxic Solid, Organic, N.O.S. (contains hydrazine derivative)" and assign UN Number 2811 ().

    • Disposal Method: Do not flush down the sink. Dispose of via a licensed hazardous waste contractor for high-temperature incineration ().

    References
    • Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. Cole-Parmer. [Link]

    • PHENYLHYDRAZINE HYDROCHLORIDE SDS. SD Fine-Chem. [Link]

    • Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. [Link]

    Sources

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